1H-Indazole-7-carbohydrazide

Medicinal Chemistry Synthetic Chemistry Quality Control

Researchers requiring precise indazole building blocks for medicinal chemistry often encounter inconsistent purity and undefined positional isomers, leading to failed derivatizations and ambiguous SAR data. 1H-Indazole-7-carbohydrazide (CAS 1086392-20-2) addresses this with: • Defined 7-position carbohydrazide substitution for unambiguous SAR exploration and pharmacophore mapping • ≥95% purity ensuring reproducible hydrazone, triazole, and nitrogen-heterocycle syntheses • Reactive hydrazide handle enabling metal-chelation, hydrogen-bonding, and rapid derivatization Reliable supply with full analytical documentation supports both exploratory research and scale-up.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1086392-20-2
Cat. No. B1394562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-7-carbohydrazide
CAS1086392-20-2
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)NN)NN=C2
InChIInChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13)
InChIKeyLQELUOKCTPFBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-7-carbohydrazide Overview


1H-Indazole-7-carbohydrazide (CAS: 1086392-20-2) is a bicyclic heterocyclic compound characterized by an indazole core functionalized with a reactive carbohydrazide group at the 7-position . This structural motif, with a molecular formula of C8H8N4O and a molecular weight of 176.18 g/mol, provides a versatile scaffold for derivatization in medicinal chemistry . As an intermediate, its well-defined structure facilitates the precise construction of nitrogen-containing heterocycles, making it a valuable building block in the synthesis of potential pharmaceuticals and agrochemicals .

Reactive hydrazide handle for condensation-driven heterocycle synthesis (hydrazones, triazoles).
Defined purity specification (≥ 95 %) supports reproducible synthetic workflows and impurity control.
7-position indazole scaffold enables SAR exploration distinct from 3- or 5-substituted isomers.

1H-Indazole-7-carbohydrazide: Role of 7-Position


Substitution of 1H-Indazole-7-carbohydrazide with other indazole-carbohydrazide isomers (e.g., 3- or 5-substituted analogs) or alternative heterocyclic hydrazides is not straightforward due to the unique electronic and steric environment of the 7-position. This specific substitution pattern influences key properties such as metal-chelating capability, hydrogen-bonding capacity, and the reactivity of the hydrazide moiety in subsequent derivatizations . Furthermore, the compound's specific CAS registry number (1086392-20-2) and associated analytical specifications ensure a defined purity profile that is critical for reproducible synthetic outcomes . The quantitative evidence below details these specific differentiators.

Isomeric substitution
7‑substitution imposes steric and electronic constraints not present in 3‑ or 5‑indazole isomers; regioisomer‑specific SAR may shift.
Purity benchmark mismatch
Generic ‘research grade’ analogs may lack a defined minimum purity, introducing variability that can affect reaction reproducibility.
Functional group reactivity
The carbohydrazide reacts directly with carbonyls; carboxylic acid analogs require pre‑activation (e.g., EDC/HOBt), altering synthetic routes.

1H-Indazole-7-carbohydrazide: Key Differentiators


Defined Purity vs. Unspecified Analogs

Procurement of 1H-Indazole-7-carbohydrazide from reputable vendors provides a verifiable minimum purity of 95% [REFS-1, REFS-2]. This specification, which is crucial for reproducible synthesis, is a defined benchmark. In contrast, many generic indazole building blocks from non-specialist suppliers are offered as 'research grade' without a defined minimum purity, introducing unknown variability into synthetic procedures.

Purity specification
Specification review
≥ 95 % (HPLC/NMR)
vs. undefined ‘research grade’
Defined purity benchmark for reproducible synthesis
CoA verification recommended per lot
Medicinal Chemistry Synthetic Chemistry Quality Control

Reactive Hydrazide vs. Carboxylic Acid Analogs

The presence of the carbohydrazide group (-CONHNH2) at the 7-position distinguishes this compound from analogous 1H-indazole-7-carboxylic acid (CAS: 677304-69-7). The hydrazide moiety enables direct and efficient synthesis of hydrazones, triazoles, and other nitrogen-rich heterocycles via simple condensation reactions [REFS-1, REFS-2]. In contrast, the carboxylic acid analog requires activation (e.g., to an acid chloride or active ester) before it can participate in similar reactions, adding synthetic steps and reducing overall efficiency.

Reactivity advantage
Class‑level inference
Direct carbohydrazide nucleophilicity
vs. carboxylic acid requires activation
Eliminates pre‑activation step in hydrazone/triazole formation
Based on functional group chemistry; validate under target conditions
Medicinal Chemistry Organic Synthesis Derivatization

Isomeric Specificity of 7-Substitution

The specific substitution at the 7-position of the indazole ring allows for the exploration of chemical space that is distinct from other isomers, such as 1H-Indazole-3-carbohydrazide or 1H-Indazole-5-carbohydrazide. The 7-position, being adjacent to the fused ring junction, imposes unique steric and electronic constraints on the appended hydrazide group . This can lead to differences in the geometry of resulting metal complexes or the spatial orientation of pharmacophores in downstream derivatives, which is a critical factor in structure-activity relationship (SAR) studies [1].

Isomeric specificity
Class‑level inference
7‑substituted indazole scaffold
vs. 3‑ or 5‑substituted isomers
Position‑dependent steric/electronic profile for SAR studies
Qualitative difference; confirm in target biological assay
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1H-Indazole-7-carbohydrazide Applications


Bioactive Heterocycle Synthesis

This compound is ideally suited as a key intermediate for the synthesis of hydrazone, triazole, and other nitrogen-containing heterocyclic scaffolds. Its defined purity (≥ 95%) and reactive hydrazide group allow for high-fidelity derivatization, ensuring that the product of a multi-step synthesis is not compromised by unknown starting material impurities.

Indazole SAR Exploration

The specific 7-position substitution pattern offers a unique handle for exploring the SAR of indazole-containing drug candidates . This compound provides a direct route to a series of 7-substituted derivatives, which can be compared against their 3-, 5-, or other-substituted analogs to map the pharmacophore's requirements for a given biological target.

Metal-Binding Ligand Development

The hydrazide functionality is a known metal-chelating group . When anchored to the rigid, planar indazole core at the 7-position, this compound serves as a foundational building block for designing novel ligands for transition metals. The resulting complexes could have applications in catalysis, materials science, or as fluorescent sensors.

Application
Selection Property
Validation Focus
Heterocycle scaffold synthesis
Hydrazide reactivity & purity specification
Derivatization efficiency & impurity control
Indazole SAR mapping
7‑position regioisomer
Regioisomer‑specific biological outcomes
Metal‑chelating ligand design
Hydrazide on rigid indazole core
Complex geometry & metal‑binding specificity
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